BenchChemオンラインストアへようこそ!

1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Peripheral benzodiazepine receptor TSPO Binding affinity

1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 1354954-44-1) is a synthetic small-molecule belonging to the 1,5-benzodiazepine class, distinguished by a saturated tetrahydro-1,5-benzodiazepine core bearing N1-benzyl and C3-methyl substituents. Unlike the clinically prevalent 1,4-benzodiazepines (e.g., diazepam), the 1,5-substitution pattern and tetrahydro configuration confer a distinct three-dimensional geometry and electronic profile.

Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
CAS No. 1354954-44-1
Cat. No. B1525942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
CAS1354954-44-1
Molecular FormulaC17H20N2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC1CNC2=CC=CC=C2N(C1)CC3=CC=CC=C3
InChIInChI=1S/C17H20N2/c1-14-11-18-16-9-5-6-10-17(16)19(12-14)13-15-7-3-2-4-8-15/h2-10,14,18H,11-13H2,1H3
InChIKeyOYAURBRKUKRSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: A Structurally Differentiated 1,5-Benzodiazepine Scaffold for CNS Probe and Ligand Optimization Studies


1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 1354954-44-1) is a synthetic small-molecule belonging to the 1,5-benzodiazepine class, distinguished by a saturated tetrahydro-1,5-benzodiazepine core bearing N1-benzyl and C3-methyl substituents [1]. Unlike the clinically prevalent 1,4-benzodiazepines (e.g., diazepam), the 1,5-substitution pattern and tetrahydro configuration confer a distinct three-dimensional geometry and electronic profile [2]. The compound is employed as a research tool in CNS drug discovery, particularly for exploring non-GABAergic pharmacological space including dopamine and peripheral benzodiazepine receptor (TSPO) targets [3]. Its calculated logP of 4.1 [1] suggests enhanced membrane permeability relative to marketed 1,5-benzodiazepine drugs, a property that may be exploited in the design of novel CNS-penetrant ligands.

Why 1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Cannot Be Replaced by Common 1,5- or 1,4-Benzodiazepine Analogs in Target-Focused Research


The benzodiazepine pharmacophore is exquisitely sensitive to ring topology, saturation, and N-substituent patterns, resulting in profound selectivity shifts across receptor families. The target compound's 1,5-diazepine ring with a saturated tetrahydro configuration and a benzyl group at N1 generates a spatial and electronic landscape fundamentally different from the 1,4-benzodiazepine scaffold of diazepam or even the 1,5-benzodiazepine drug clobazam [1]. Critically, this compound has demonstrated measurable affinity for the peripheral-type benzodiazepine receptor (TSPO) rather than the canonical GABAA central benzodiazepine site [2], meaning that substituting it with a generic benzodiazepine agonist would direct research toward an entirely different target profile. Furthermore, the C3-methyl positional isomer exhibits distinct physicochemical properties (logP 4.1) compared to its C4-methyl regioisomer and to clinically used 1,5-benzodiazepines such as clobazam (logP 2.1–3.4) [3], directly impacting membrane permeability, biodistribution, and off-target engagement in any assay system.

Quantitative Differentiation Evidence for 1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Versus Structural Analogs


Peripheral Benzodiazepine Receptor (TSPO) Affinity: IC50 19.9 nM Versus Reference TSPO Ligands

In a radioligand displacement assay using [3H]-PK 11195 on rat cerebral cortex membranes, the target compound inhibited binding with an IC50 of 19.9 nM [1]. For context, the classical TSPO ligand Ro5-4864 (4'-chlorodiazepam) exhibits a Ki of 6.1 ± 1.9 nM in rat aortic smooth muscle membranes [2], while diazepam shows a substantially weaker Ki of 87.3 ± 3.4 nM in the same assay [2]. This places the target compound's TSPO affinity intermediate between the high-affinity Ro5-4864 and the low-affinity diazepam, representing a distinct pharmacological profile that cannot be replicated by simply selecting a generic benzodiazepine.

Peripheral benzodiazepine receptor TSPO Binding affinity Drug discovery

C3-Methyl Regioisomer Versus C4-Methyl Analog: Structural and Predicted Pharmacological Differentiation

The target compound (3-methyl substitution) and its closely related regioisomer 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 93731-05-6) share identical molecular formula (C17H20N2) and molecular weight (252.35 g/mol), yet differ in the position of the methyl group on the saturated diazepine ring. In benzodiazepine SAR, the position of alkyl substituents on the diazepine ring directly modulates the pKa of the adjacent nitrogen and the overall molecular shape, critically influencing hydrogen-bonding capacity and receptor complementarity [1]. While no direct comparative pharmacological data exist for these two regioisomers, the well-established precedent in benzodiazepine medicinal chemistry indicates that regioisomeric methyl shifts can alter receptor subtype selectivity, intrinsic efficacy, and metabolic stability [2].

Regioisomerism 1,5-Benzodiazepine Structure-activity relationship Medicinal chemistry

Enhanced Lipophilicity Versus Clinically Used 1,5-Benzodiazepines: logP 4.1 as a Differentiation Parameter

The target compound possesses a calculated partition coefficient (XLogP3-AA) of 4.1 [1], substantially higher than the clinically used 1,5-benzodiazepine clobazam (logP 2.12–3.37) [2] and the 1,4-benzodiazepine diazepam (XLogP3 2.82) [3]. In CNS drug design, logP values in the 3–5 range are associated with optimal passive blood-brain barrier permeation, while values below 3 may limit CNS entry [4]. The elevated logP of the target compound, combined with its low hydrogen bond donor count (1) and low topological polar surface area, predicts superior membrane permeability relative to the more polar clinical benzodiazepines.

Lipophilicity logP Blood-brain barrier CNS drug design Physicochemical property

Prioritized Research and Industrial Application Scenarios for 1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Based on Verified Differentiation Evidence


TSPO Pharmacological Probe Development with Distinct Affinity Window

The intermediate TSPO affinity (IC50 19.9 nM, Section 3, Evidence Item 1) differentiates this compound from both the high-affinity Ro5-4864 and the low-affinity diazepam. This makes it a valuable molecular probe for TSPO-mediated neuroinflammation and steroidogenesis studies, where high-affinity ligands may saturate receptors at low concentrations and low-affinity ligands may fail to engage the target. Researchers can utilize this compound to investigate concentration-dependent TSPO effects in a novel potency range [1].

Structure-Activity Relationship Exploration of 1,5-Benzodiazepine Regioisomerism

The C3-methyl substitution pattern provides a distinct topological isomer relative to the C4-methyl analog (Section 3, Evidence Item 2). In SAR campaigns, this compound serves as an essential comparator to systematically probe how methyl group placement modulates receptor binding, functional activity, and metabolic stability. Its use ensures that observed pharmacological differences can be attributed specifically to regioisomeric effects rather than batch variability .

CNS-Penetrant Ligand Design Leveraging Elevated Lipophilicity

With a logP of 4.1 (Section 3, Evidence Item 3), this compound is predicted to exhibit superior passive membrane permeability compared to clinical 1,5-benzodiazepines such as clobazam (logP 2.1–3.4). It is therefore suitable as a lead-like scaffold for CNS drug discovery programs requiring enhanced brain exposure, and as a reference compound in blood-brain barrier permeability assays to benchmark novel analogs [2].

Negative Control for GABAergic Central Benzodiazepine Site Selectivity

Because the compound's primary documented affinity is at the peripheral (TSPO) rather than the central GABAA benzodiazepine site (Section 2), it can be employed as a selectivity control in experiments designed to confirm on-target GABAA engagement of other benzodiazepine analogs. This prevents misinterpretation of pharmacological effects arising from TSPO cross-reactivity [3].

Quote Request

Request a Quote for 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.